

# [Asp5]-Oxytocin: A Technical Guide to its Biological Properties

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Compound of Interest		
Compound Name:	[Asp5]-Oxytocin	
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#### **Abstract**

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, characterized by the substitution of asparagine with aspartic acid at position 5. This modification has resulted in a potent oxytocin receptor agonist with significant biological activity. This document provides a comprehensive overview of the known biological properties of [Asp5]-Oxytocin, including its receptor interaction, functional potency, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development.

## Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contraction, lactation, and social behavior. The development of oxytocin analogues has been a key strategy for improving its pharmacological properties, such as receptor selectivity, potency, and in vivo stability. [Asp5]-Oxytocin is an early and notable analogue that demonstrates significant biological activity, retaining a high affinity and intrinsic activity at the oxytocin receptor, comparable to the native hormone[1]. This guide synthesizes the available data on its biological characteristics.

## **Receptor Binding and Functional Potency**



[Asp5]-Oxytocin is a potent agonist of the oxytocin receptor. While specific binding affinity values (K<sub>i</sub>) and half-maximal effective concentrations (EC<sub>50</sub>) in molar units are not readily available in the public domain, its biological potencies in various assays have been reported and are summarized below. The intrinsic activity of [Asp5]-Oxytocin is reportedly identical to that of oxytocin, and its effects, particularly uterine contractions, are enhanced in the presence of magnesium ions[1][2].

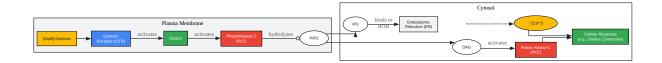
Table 1: Biological Potency of [Asp5]-Oxytocin

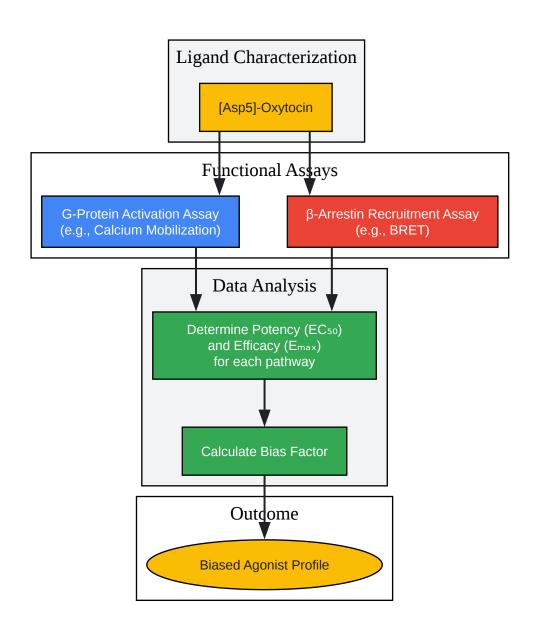
Assay	Potency (units/mg)	Species/Tissue	Reference
Rat Uterotonic Activity	20.3	Rat Uterus	[1][2]
Avian Vasodepressor Activity	41	Fowl	[1][2]
Rat Antidiuretic Activity	0.14	Rat	[1][2]

# **Signaling Pathways**

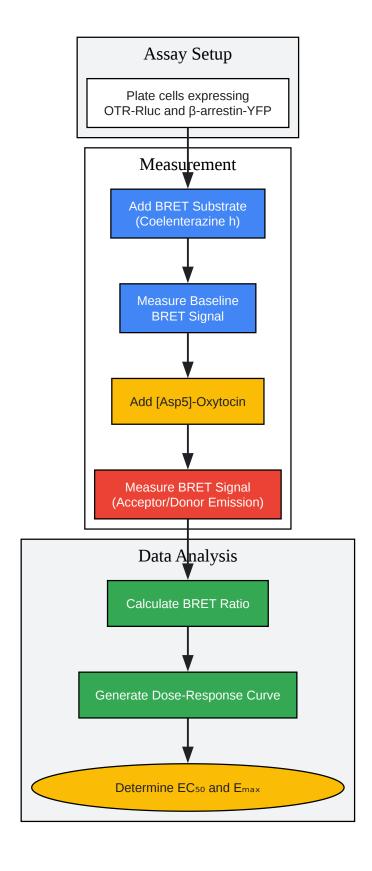
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, such as **[Asp5]-Oxytocin**, the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, a key event in processes like uterine muscle contraction.











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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
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